

# Introduction to Glass-Forming Ability in Ni-Nb Alloys

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Nickel;niobium

Cat. No.: B15487908

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The Ni-Nb binary system is a well-established foundation for developing bulk metallic glasses due to its inherent glass-forming ability. These alloys are of particular interest owing to their impressive mechanical properties, including high fracture strength, thermal stability, and excellent corrosion and wear resistance. The critical casting diameter ( $D_c$ ) for binary Ni-Nb BMGs is typically around 1 mm. To enhance this glass-forming ability and enable the production of larger amorphous samples, various alloying strategies are employed. The addition of a third or fourth element can significantly improve the GFA by creating a more complex atomic structure that frustrates the crystallization process during cooling.

## Quantitative Data on Glass-Forming Ability

The following tables summarize the key thermal properties and critical casting diameters for various Ni-Nb based alloy systems. These parameters are crucial for evaluating and comparing the glass-forming ability of different compositions. The glass transition temperature ( $T_g$ ) marks the transition from a rigid glassy state to a supercooled liquid state. The crystallization temperature ( $T_x$ ) is the temperature at which the amorphous structure begins to crystallize. The supercooled liquid region ( $\Delta T_x$ ), calculated as  $T_x - T_g$ , is an indicator of the thermal stability of the supercooled liquid; a larger  $\Delta T_x$  generally suggests a better glass-forming ability. The reduced glass transition temperature ( $T_{rg}$ ), defined as  $T_g/T_l$  (where  $T_l$  is the liquidus temperature), is another critical parameter for predicting GFA.

Table 1: Thermal Properties of Binary Ni-Nb Alloys

Alloy Composition (at.%)	T <sub>g</sub> (K)	T <sub>x</sub> (K)	ΔT <sub>x</sub> (K)
Ni <sub>62</sub> Nb <sub>38</sub>	885	933	48

Note: Data extracted from multiple sources which may use slightly different experimental conditions.

Table 2: Thermal Properties and Critical Casting Diameters of Ni-Nb-Sn Ternary and Quaternary Alloys

Alloy Composition (at.%)	T <sub>g</sub> (K)	T <sub>x</sub> (K)	ΔT <sub>x</sub> (K)	D <sub>c</sub> (mm)
Ni <sub>60</sub> Nb <sub>34</sub> Sn <sub>6</sub>	881	939	58	2
Ni <sub>59.5</sub> Nb <sub>33.6</sub> Sn <sub>6.9</sub>	885	927	42	-
Ni <sub>60</sub> Nb <sub>36</sub> Sn <sub>3</sub> B <sub>1</sub>	891	949	58	3
Ni <sub>56</sub> Co <sub>3</sub> Nb <sub>28</sub> Hf <sub>8</sub> S n <sub>5</sub>	-	-	-	4

Data sourced from studies on Ni-Nb-Sn based BMGs.

Table 3: Effect of Zirconium Addition on the Glass-Forming Ability of Ni-Nb Alloys

Alloy Composition (at.%)	T <sub>g</sub> (K)	T <sub>x</sub> (K)	ΔT <sub>x</sub> (K)	D <sub>c</sub> (mm)
Ni <sub>61.5</sub> Nb <sub>38.5</sub>	893	948	55	1
Ni <sub>61.5</sub> Nb <sub>33.5</sub> Zr <sub>5</sub>	883	933	50	3
Ni <sub>61.5</sub> Nb <sub>29.5</sub> Zr <sub>9</sub>	873	918	45	2

This table illustrates how the addition of Zr can significantly improve the critical casting diameter.

Table 4: Effect of Titanium Addition on the Glass-Forming Ability of Ni-Nb Alloys

Alloy Composition (at.%)	T <sub>g</sub> (K)	T <sub>x</sub> (K)	ΔT <sub>x</sub> (K)	D <sub>c</sub> (mm)
Ni <sub>60</sub> Nb <sub>40</sub>	887	928	41	-
Ni <sub>60</sub> Nb <sub>35</sub> Ti <sub>5</sub>	878	925	47	-
Ni <sub>60</sub> Nb <sub>30</sub> Ti <sub>10</sub>	869	918	49	-
Ni <sub>60</sub> Nb <sub>25</sub> Ti <sub>15</sub>	859	906	47	1.5
Ni <sub>60</sub> Nb <sub>20</sub> Ti <sub>20</sub>	849	895	46	-

As shown, Ti additions can influence the thermal stability, with an optimal concentration leading to bulk glass formation.

## Experimental Protocols

The assessment of glass-forming ability in Ni-Nb based alloys relies on a series of well-defined experimental procedures. The following sections detail the methodologies for sample preparation and characterization.

### Alloy Preparation and Copper Mold Casting

This technique is widely used to produce bulk metallic glass samples by achieving a high cooling rate.

Methodology:

- Alloy Ingot Preparation: High-purity elemental constituents (typically >99.9%) are weighed to the desired atomic percentages. The elements are then arc-melted together in a titanium-gettered argon atmosphere to ensure homogeneity and prevent oxidation. The ingot is typically flipped and re-melted several times.

- **Suction Casting:** The prepared alloy ingot is placed in a quartz tube with a nozzle at the bottom. The sample is induction-melted under an inert atmosphere.
- **Rapid Solidification:** The molten alloy is then injected or suction-cast into a water-cooled copper mold with a cavity of the desired dimensions (e.g., rods of varying diameters or plates). The high thermal conductivity of copper facilitates rapid heat extraction, which is crucial for bypassing crystallization.
- **Sample Retrieval:** Once cooled, the cast rod or plate is retrieved from the mold for subsequent characterization. The maximum diameter at which a fully amorphous structure can be obtained is recorded as the critical casting diameter ( $D_c$ ).

## Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to determine the characteristic temperatures associated with glass transition and crystallization.

### Methodology:

- **Sample Preparation:** A small piece (typically 10-30 mg) is cut from the as-cast sample.
- **DSC Analysis:** The sample is placed in an aluminum or graphite pan and heated in a DSC instrument under a continuous flow of purified
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)